molecular formula C23H20ClN3O5S B11546541 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate

4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate

Cat. No.: B11546541
M. Wt: 485.9 g/mol
InChI Key: GLERMPTUXJGMEH-LGJNPRDNSA-N
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Description

4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate include other thiophene derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H20ClN3O5S

Molecular Weight

485.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C23H20ClN3O5S/c1-2-31-19-11-15(8-9-18(19)32-23(30)20-7-4-10-33-20)13-26-27-21(28)14-25-22(29)16-5-3-6-17(24)12-16/h3-13H,2,14H2,1H3,(H,25,29)(H,27,28)/b26-13+

InChI Key

GLERMPTUXJGMEH-LGJNPRDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CS3

Origin of Product

United States

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